molecular formula C18H16N2O4 B2353727 4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034415-41-1

4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide

Cat. No.: B2353727
CAS No.: 2034415-41-1
M. Wt: 324.336
InChI Key: DDAJEGPHRJBDKU-UHFFFAOYSA-N
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Description

4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a synthetic benzamide derivative supplied for research and development purposes. This compound features a furo[2,3-c]pyridinone scaffold, a structural motif present in molecules with various investigated biological activities. The integration of the acetyl-benzamide and furopyridinone groups makes it a compound of interest for medicinal chemistry and drug discovery research, particularly in the synthesis and study of novel heterocyclic compounds. Researchers can utilize this chemical as a key intermediate or building block in developing pharmacologically active molecules. It may also serve as a starting point for the design of enzyme inhibitors or receptor modulators, given the prevalence of similar structures in bioactive molecules. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) should be consulted and followed prior to handling.

Properties

IUPAC Name

4-acetyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-12(21)13-2-4-15(5-3-13)17(22)19-8-10-20-9-6-14-7-11-24-16(14)18(20)23/h2-7,9,11H,8,10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAJEGPHRJBDKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide typically involves multi-step organic reactionsCommon reagents used in these steps include acetic anhydride, benzoyl chloride, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares key motifs with other heterocyclic systems, including:

  • Fused bicyclic cores (e.g., thieno[2,3-d]pyrimidin-4-one, benzo[b][1,4]oxazin-3(4H)-one).
  • Amide/acetamide functional groups .
  • Ethyl or methylene bridges connecting aromatic/heteroaromatic systems.

Physicochemical Properties

Property Target Compound (Inferred) Thieno[2,3-d]pyrimidin-4-one () Benzo[b][1,4]oxazin-3(4H)-one ()
Molecular Weight ~400–450 (estimated) 369.44 g/mol 455 g/mol ()
Melting Point Not reported 143–145°C Not reported
Solubility Moderate (polar aprotic solvents) Low (due to sulfur content) Moderate (polar substituents)
Key Functional Groups Acetyl, furopyridine, benzamide Acetamide, thienopyrimidine Oxadiazole, benzoxazinone

Spectroscopic Data

  • IR Spectroscopy : The target compound’s acetyl group (C=O stretch ~1,730 cm⁻¹) and amide (N-H ~3,390 cm⁻¹) would align with trends in (Compound 24: 1,730 and 1,690 cm⁻¹ for C=O) .
  • ¹H-NMR : Ethyl bridge protons (δ ~2.7–3.5 ppm) and aromatic protons (δ ~7.3–7.5 ppm) would resemble patterns in and .

Biological Activity

4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a synthetic compound that belongs to a class of heterocyclic compounds. Its unique structure suggests potential biological activities, particularly in pharmacology and agriculture. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and insecticidal properties, supported by various studies and data.

Chemical Structure

The compound can be structurally represented as follows:

C18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3

Antimicrobial Activity

Research indicates that compounds similar to 4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide exhibit significant antimicrobial properties. A study evaluated various benzamides, revealing that many had effective larvicidal activities against mosquito larvae and potent fungicidal activities against several fungal strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundLarvicidal Activity (%) at 10 mg/LFungicidal Activity (%)
7a10090.5 (against Botrytis cinerea)
7b1025
7h2063.6

The results indicate that modifications in the chemical structure can significantly enhance biological activity, suggesting that similar modifications could be explored for the target compound.

The mechanism by which 4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide exerts its biological effects may involve interactions with specific biological targets, including enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. The furo[2,3-c]pyridine core is known for its ability to interact with various biological systems due to its structural properties.

Case Studies

  • Insecticidal Activity : A study on benzamides revealed that certain derivatives exhibited high insecticidal activity against mosquito larvae. The compound 7a showed a death rate of 100% at a concentration of 10 mg/L, indicating potential for development as an insecticide.
  • Fungicidal Efficacy : Another study highlighted the efficacy of similar compounds against Botrytis cinerea, where one derivative showed a significantly higher inhibition rate compared to standard fungicides.

Q & A

Q. What experimental frameworks validate target engagement in cellular models?

  • Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins from lysates .
  • CRISPR-Cas9 knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

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